

3-[4-(Benzyloxy)phenyl]aniline CAS number and properties

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Compound of Interest

Compound Name: 3-[4-(Benzyloxy)phenyl]aniline

Cat. No.: B112585

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Technical Guide: 3-[4-(Benzyloxy)phenyl]aniline

This document provides a comprehensive technical overview of 3-[4-

(Benzyloxy)phenyl]aniline, a biphenyl aniline derivative of interest in synthetic and medicinal chemistry. It serves as a crucial intermediate for the synthesis of more complex molecules, including bioactive compounds and liquid crystals.[1] The presence of the aniline and benzyloxy moieties provides two distinct points for chemical modification, making it a versatile building block.[1][2]

Chemical Properties and Identifiers

The fundamental properties and identifiers for **3-[4-(Benzyloxy)phenyl]aniline** are summarized below. This data is compiled from established chemical databases.[3]



Property	Value	Source(s)
CAS Number	400744-34-5	[1][3]
Molecular Formula	C19H17NO	[3]
Molecular Weight	275.34 g/mol	[3]
IUPAC Name	3-(4- phenylmethoxyphenyl)aniline	[3]
Common Synonyms	4'-(Benzyloxy)-[1,1'- biphenyl]-3-amine, 4'- Benzyloxy-biphenyl-3-ylamine	[3]
InChI Key	GIXZFAHSEBOTTN- UHFFFAOYSA-N	[1][3]
Solubility	The benzyloxy group enhances lipophilicity, suggesting good solubility in organic solvents like DCM and THF, with reduced aqueous solubility.[1]	[1]
Stability	The ether linkage may undergo hydrolysis under strong acidic or basic conditions; long-term storage under an inert atmosphere is recommended.[1]	[1]

Spectroscopic Data

Detailed spectroscopic analysis is essential for the structural confirmation of **3-[4-(Benzyloxy)phenyl]aniline**. While a public, peer-reviewed spectrum is not available, the expected proton NMR shifts can be predicted based on its chemical structure.



¹ H NMR Spectroscopy (Predicted)	
Chemical Shift (ppm)	Description & Protons
~ 6.7 - 7.5	A complex multiplet region corresponding to the 13 aromatic protons on the three phenyl rings. [1]
~ 5.1	A sharp singlet attributed to the two benzylic methylene protons (-CH ₂ -), shifted downfield by the adjacent oxygen atom.[1]
~ 3.7	A broad singlet corresponding to the two primary amine protons (-NH ₂).[1]

Note: Carbon-13 NMR, Mass Spectrometry, and IR Spectroscopy are standard techniques for full characterization but specific data for this compound are not readily available in public databases.

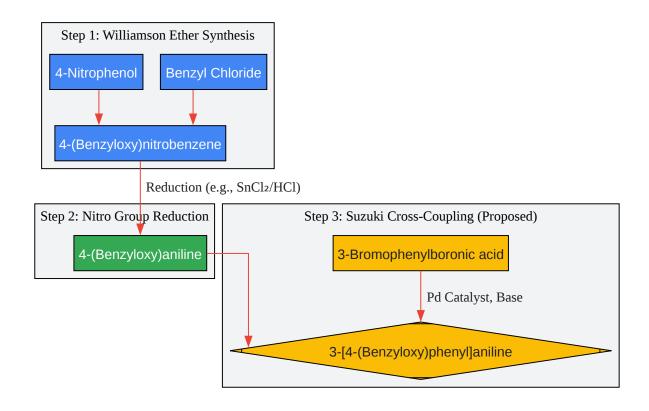
Synthesis and Experimental Protocols

The synthesis of **3-[4-(Benzyloxy)phenyl]aniline** is not explicitly detailed in a single publication. However, a highly probable route involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling. This section outlines a representative, multi-step protocol based on established chemical transformations for analogous compounds.[1]

Logical Synthesis Workflow

The overall synthetic strategy involves preparing a key precursor, 4-(benzyloxy)aniline, and then coupling it with a suitable partner to form the final biphenyl structure.





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Caption: Proposed multi-step synthesis of **3-[4-(Benzyloxy)phenyl]aniline**.

Protocol 3.1: Synthesis of Precursor 4-(Benzyloxy)aniline

This protocol is adapted from methods for synthesizing 4-benzyloxyaniline hydrochloride.[4]

- Step 1: Synthesis of 4-(Benzyloxy)nitrobenzene.
 - To a reaction flask, add 4-nitrophenol (1.0 eq.), potassium carbonate (1.5 eq.), and a polar aprotic solvent such as DMF.
 - Stir the mixture and add benzyl chloride (1.1 eq.) dropwise.



- Heat the reaction mixture to 80-95°C and maintain for 5-6 hours until TLC analysis indicates consumption of the starting material.
- After cooling, pour the mixture into water and extract with an organic solvent (e.g., ethylacetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
- Step 2: Reduction to 4-(Benzyloxy)aniline.
 - Dissolve the crude 4-(benzyloxy)nitrobenzene from Step 1 in a suitable solvent mixture,
 such as ethanol and water.
 - Add a reducing agent. A common method involves iron powder (Fe) and a catalytic amount of ammonium chloride (NH₄Cl) or tin(II) chloride (SnCl₂) in concentrated HCl.
 - Heat the mixture to reflux and monitor the reaction by TLC.
 - Once the reaction is complete, cool the mixture and filter to remove solid residues.
 - Neutralize the filtrate with a base (e.g., NaHCO₃ or NaOH solution) and extract the product with an organic solvent.
 - Dry the combined organic layers and evaporate the solvent to yield 4-(benzyloxy)aniline,
 which can be purified by recrystallization or column chromatography.

Protocol 3.2: Proposed Suzuki Coupling to Yield Final Product

This is a generalized protocol for a Suzuki coupling reaction.

- Reaction Setup:
 - o In a reaction vessel purged with an inert gas (e.g., Argon), combine 4-(benzyloxy)aniline (as its boronic acid or ester derivative, 1.0 eq.), 3-bromoaniline or 3-iodoaniline (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

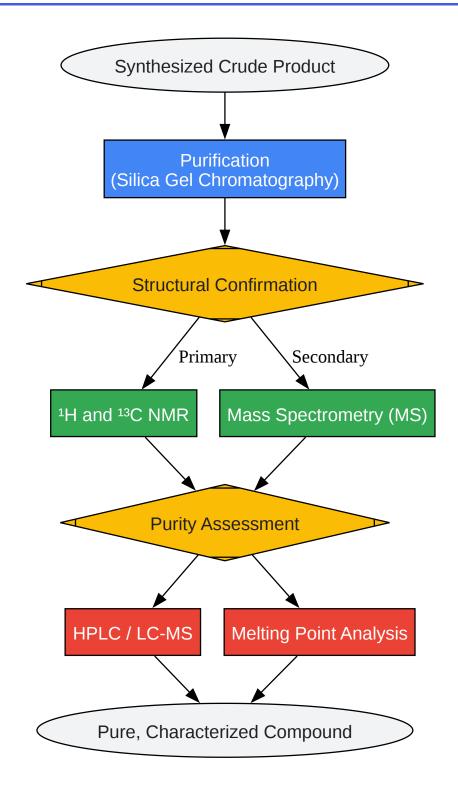


- Add a degassed solvent system, typically a mixture of toluene, ethanol, and water.
- Reaction Execution:
 - Heat the mixture to reflux (typically 80-100°C) under the inert atmosphere.
 - Monitor the reaction progress using TLC or LC-MS. The reaction may take several hours to complete.
- · Workup and Purification:
 - After the reaction is complete, cool the mixture to room temperature.
 - Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
 - Concentrate the solvent under reduced pressure.
 - Purify the crude product using silica gel column chromatography, typically with a gradient of ethyl acetate in hexanes, to isolate the pure **3-[4-(Benzyloxy)phenyl]aniline**.

Compound Characterization Workflow

Proper characterization is critical to confirm the identity, purity, and structure of the synthesized compound.





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Caption: General workflow for the purification and characterization of a synthesized compound.

Reactivity and Potential Applications



3-[4-(Benzyloxy)phenyl]aniline is primarily valuable as a synthetic intermediate. Its reactivity is dominated by its two key functional groups:

- Aniline Moiety: The primary amine (-NH₂) is a powerful ortho-, para-directing group for electrophilic aromatic substitution on its ring.[1] It is also a versatile nucleophile that can be readily acylated or alkylated to introduce further structural diversity.[1]
- Benzyloxy Group: This group serves as a stable protecting group for the phenol. It can be removed (debenzylation) via catalytic hydrogenation (e.g., H₂/Pd-C) to reveal the corresponding 3-(4-hydroxyphenyl)aniline, providing another handle for functionalization.

Its analogues have been investigated for applications as intermediates in the synthesis of bioactive molecules, including those with antiproliferative activities, and in the development of liquid crystals.[1]

Safety and Handling

- Usage: This compound is intended for research use only and is not for human or veterinary use.[1]
- Handling: As with all aniline derivatives, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

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- To cite this document: BenchChem. [3-[4-(Benzyloxy)phenyl]aniline CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112585#3-4-benzyloxy-phenyl-aniline-cas-number-and-properties]

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